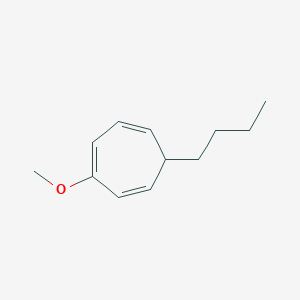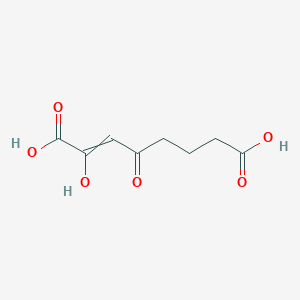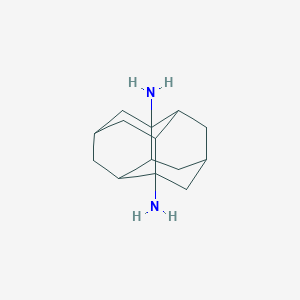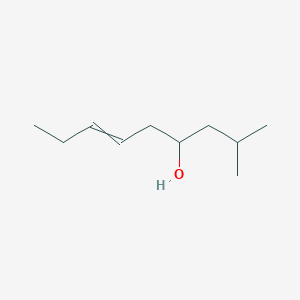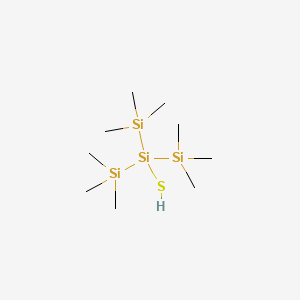
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C9H28SSi4. It is known for its unique structural properties, which include a silicon-sulfur bond and multiple trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with a silicon-sulfur compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing derivatives.
Applications De Recherche Scientifique
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- involves its ability to form stable silicon-sulfur bonds. This reactivity is due to the presence of multiple trimethylsilyl groups, which stabilize the compound and facilitate its interactions with other molecules. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various organic and inorganic substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Chlorotris(trimethylsilyl)silane: Contains a chlorine atom instead of a sulfur atom, leading to different reactivity and applications.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups, offering different steric and electronic properties.
Uniqueness
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its silicon-sulfur bond and the presence of multiple trimethylsilyl groups. These features provide it with distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
134962-58-6 |
|---|---|
Formule moléculaire |
C9H28SSi4 |
Poids moléculaire |
280.73 g/mol |
Nom IUPAC |
trimethyl-[sulfanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C9H28SSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 |
Clé InChI |
ZXHHNFCOELTFBH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



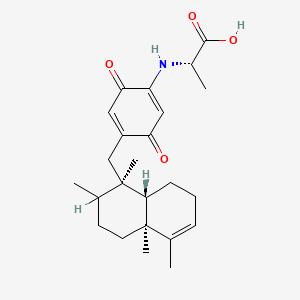
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
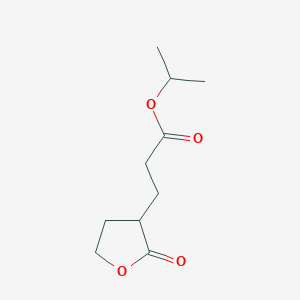
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
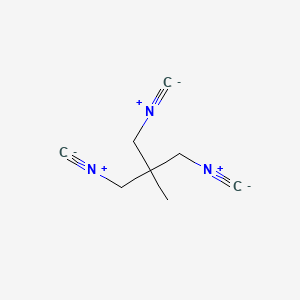
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
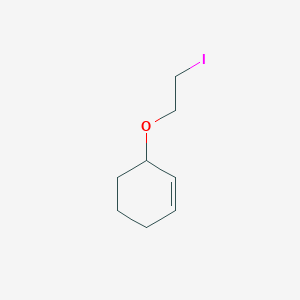
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
